![molecular formula C14H13NO2 B3155444 Methyl 3-aminobiphenyl-4-carboxylate CAS No. 800375-15-9](/img/structure/B3155444.png)
Methyl 3-aminobiphenyl-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 3-aminobiphenyl-4-carboxylate” can be achieved using different methods, including the isocyanide-based multicomponent reaction, Suzuki coupling reaction, and other methods. Different approaches to synthesis may require different starting materials and reagents.Molecular Structure Analysis
The molecular formula of “Methyl 3-aminobiphenyl-4-carboxylate” is C14H13NO2. The IUPAC name is methyl 2-amino-4-phenylbenzoate. The structure can be represented by the SMILES string: COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)N .Physical And Chemical Properties Analysis
“Methyl 3-aminobiphenyl-4-carboxylate” is a pale yellow crystalline powder that has a melting point of 172-173°C. The solubility of this compound in water is very low, but it is soluble in many organic solvents such as ethanol, acetonitrile, and chloroform.Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound, which can influence its interaction with its targets .
Biochemical Pathways
It’s known that benzylic compounds can influence various metabolic pathways . For instance, they can participate in the methionine cycle, also known as the one-carbon metabolism pathway, which is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug refers to the movement of the drug into, through, and out of the body . These properties can significantly impact the bioavailability of the compound .
Result of Action
The reactions that benzylic compounds undergo can lead to various changes at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of methyl 2-amino-4-phenylbenzoate can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound has a melting point of 145-148 degrees Celsius, indicating that its stability can be affected by temperature .
properties
IUPAC Name |
methyl 2-amino-4-phenylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGHBOADZPXLKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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